molecular formula C9H12BrNO B14064104 4-(5-Bromo-3-furyl)piperidine

4-(5-Bromo-3-furyl)piperidine

Cat. No.: B14064104
M. Wt: 230.10 g/mol
InChI Key: VPUGYKYKTJDFNC-UHFFFAOYSA-N
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Description

4-(5-Bromo-3-furyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 5-bromo-3-furyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, often serving as key intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-3-furyl)piperidine typically involves the coupling of a piperidine derivative with a brominated furan compound. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-3-furyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The furan ring can be subjected to oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction can modify the furan ring to produce different functional groups.

Scientific Research Applications

4-(5-Bromo-3-furyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-furyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and the furan ring can influence the compound’s binding affinity and specificity, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-furyl)piperidine
  • 4-(5-Chloro-3-furyl)piperidine
  • 4-(5-Methyl-3-furyl)piperidine

Uniqueness

4-(5-Bromo-3-furyl)piperidine is unique due to the specific positioning of the bromine atom and the furan ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the bromine substituent can enhance its potential as a building block in organic synthesis and its effectiveness in medicinal applications.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

4-(5-bromofuran-3-yl)piperidine

InChI

InChI=1S/C9H12BrNO/c10-9-5-8(6-12-9)7-1-3-11-4-2-7/h5-7,11H,1-4H2

InChI Key

VPUGYKYKTJDFNC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=COC(=C2)Br

Origin of Product

United States

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